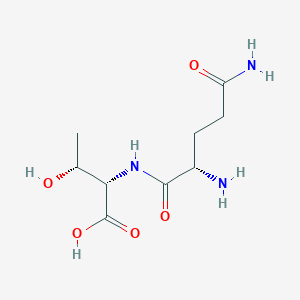
L-Glutaminyl-L-threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutaminyl-L-threonine is a dipeptide composed of the amino acids L-glutamine and L-threonine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The combination of these two amino acids results in unique properties that can be leveraged for specific scientific and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-threonine typically involves the coupling of L-glutamine and L-threonine using peptide bond formation techniques. This can be achieved through chemical synthesis methods such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents such as HOBt or HOAt to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli strains can be engineered to overproduce the desired dipeptide by optimizing metabolic pathways and fermentation conditions. This approach allows for large-scale production with high yield and purity.
化学反应分析
Types of Reactions
L-Glutaminyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed to yield the individual amino acids, L-glutamine and L-threonine.
Oxidation: The hydroxyl group of L-threonine can be oxidized under specific conditions.
Deamidation: The amide group of L-glutamine can be deamidated to form glutamic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bond.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Deamidation: Enzymatic deamidation can be catalyzed by glutaminases.
Major Products Formed
Hydrolysis: L-glutamine and L-threonine.
Oxidation: Oxidized derivatives of L-threonine.
Deamidation: Glutamic acid.
科学研究应用
L-Glutaminyl-L-threonine has several applications in scientific research:
Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Medicine: Potential therapeutic applications due to its role in metabolic pathways and protein synthesis.
Industrial: Used in the production of specialized peptides and proteins for various industrial applications.
作用机制
The mechanism of action of L-Glutaminyl-L-threonine involves its participation in metabolic pathways where it can be hydrolyzed to release L-glutamine and L-threonine. These amino acids play crucial roles in protein synthesis, cellular metabolism, and signaling pathways. L-glutamine is involved in nitrogen transport and immune function, while L-threonine is essential for protein synthesis and maintaining proper protein structure.
相似化合物的比较
Similar Compounds
L-Glutaminyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.
L-Glutaminyl-L-serine: Similar in structure but with serine instead of threonine.
Uniqueness
L-Glutaminyl-L-threonine is unique due to the presence of the hydroxyl group in L-threonine, which can participate in additional hydrogen bonding and interactions compared to other similar dipeptides. This can influence its stability, solubility, and reactivity in various applications.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
属性
CAS 编号 |
74408-69-8 |
|---|---|
分子式 |
C9H17N3O5 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C9H17N3O5/c1-4(13)7(9(16)17)12-8(15)5(10)2-3-6(11)14/h4-5,7,13H,2-3,10H2,1H3,(H2,11,14)(H,12,15)(H,16,17)/t4-,5+,7+/m1/s1 |
InChI 键 |
HHSJMSCOLJVTCX-ZDLURKLDSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |
规范 SMILES |
CC(C(C(=O)O)NC(=O)C(CCC(=O)N)N)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


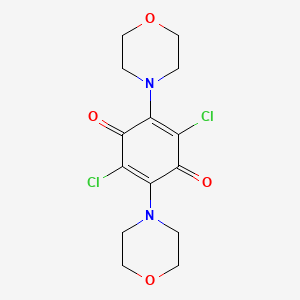
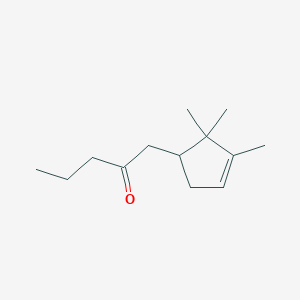
![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)

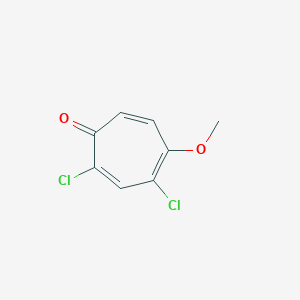
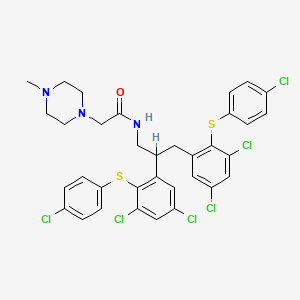
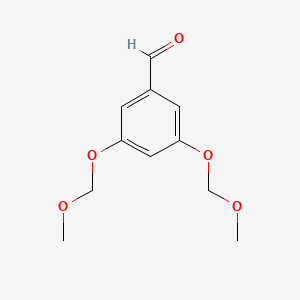
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)
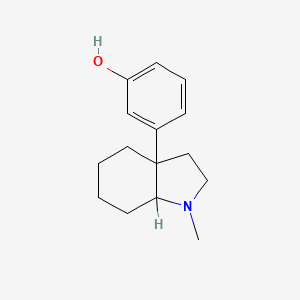
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
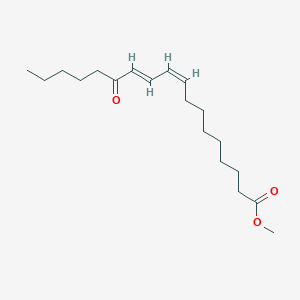

![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)

